

# XL019 selective JAK2 inhibitor

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## Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

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## Preclinical and Clinical Data

The following table consolidates key findings from preclinical studies and clinical trials:

Aspect	Findings
<b>In Vitro Activity</b>	Inhibits JAK2 and JAK2V617F mutant, blocking JAK-STAT signaling and inducing apoptosis. Also shows a desirable off-target profile (hERG and CYP inhibition) [1].
<b>In Vivo Efficacy</b>	Orally bioavailable. Inhibits tumor growth in HEL.92.1.7 xenograft models and reduces phosphorylation of STAT1 and STAT3 [1].
<b>Clinical Trials (Phase I)</b>	Studied in patients with myelofibrosis and polycythemia vera. <b>Trial terminated</b> due to dose-limiting neurological toxicities [2] [1].
<b>Novel Off-Target Effect</b>	Functions as a P-glycoprotein (P-gp) inhibitor, sensitizing multidrug-resistant cancer cells to antimitotic drugs like vincristine [3] [4].

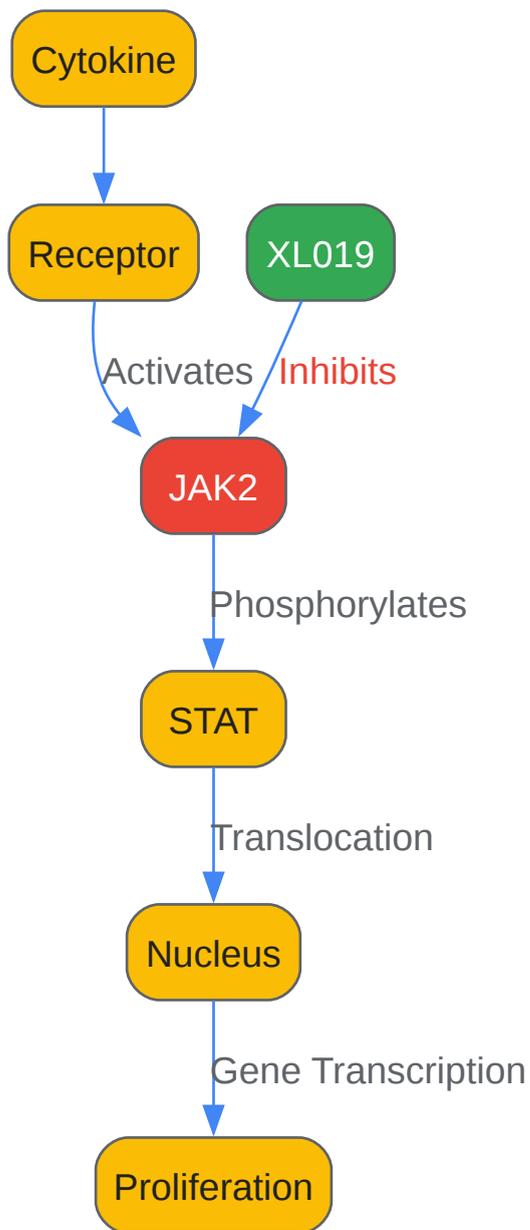
## Key Experimental Protocols

The pivotal studies on **XL019**'s mechanism of action utilized several standard cell biology techniques. Here are the detailed methodologies for the key experiments cited:

- **Rhodamine Uptake Assay (P-gp Inhibition):** To assess P-gp inhibitory activity, cells are treated with **XL019** for 24 hours. They are then incubated with Rhodamine 123, a fluorescent P-gp substrate. The intracellular accumulation of Rhodamine, measured by flow cytometry, indicates the degree of P-gp inhibition—higher fluorescence means more successful blockade of the drug-efflux pump [4].
- **Cell Viability and Apoptosis Assay:** Cellular viability is measured using colorimetric assays (e.g., EZ-CyTox). For apoptosis, researchers use Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. This distinguishes live cells (Annexin V-/PI-) from early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [4].
- **Cell Cycle Analysis (FACS):** Cells are treated and fixed in ethanol before being stained with a Propidium Iodide (PI) solution containing RNase A. The DNA content is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on PI fluorescence intensity [4].
- **Protein Expression Analysis (Western Blot):** After treatment, total cellular proteins are extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against pSTAT3, p21, pH2AX, C-PARP). Bound antibodies are detected using chemiluminescence after incubation with enzyme-conjugated secondary antibodies [4].

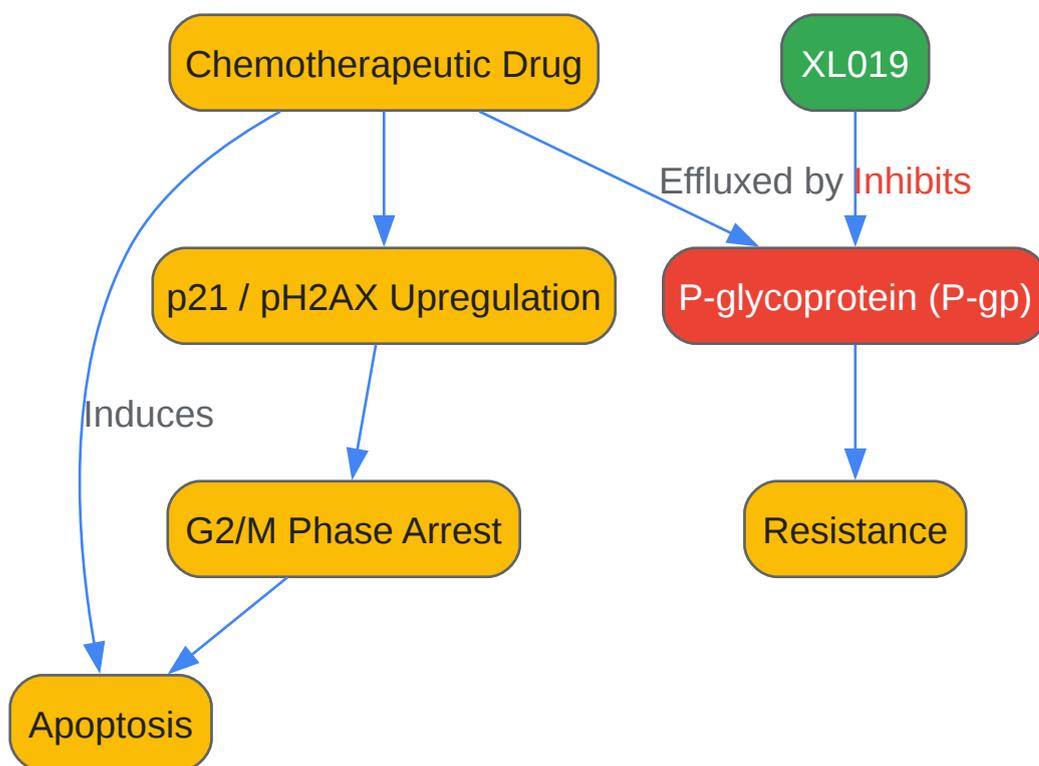
## Signaling Pathways and Mechanisms

**XL019**'s primary and secondary mechanisms of action can be visualized in the following pathway diagrams.



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**XL019** directly inhibits JAK2, blocking JAK-STAT signaling and related cell proliferation [1] [5].



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**XL019** inhibits P-glycoprotein, preventing chemotherapeutic drug efflux and promoting apoptosis via DNA damage and cell cycle arrest [3] [4].

## Research Implications and Future Directions

The investigation into **XL019** reveals critical insights for drug development:

- **JAK Inhibitor Class Effect:** The finding that **XL019** and other JAK2 inhibitors (like CEP-33779) can block P-gp suggests this may be a class effect, opening avenues to repurpose these agents for overcoming multidrug resistance in oncology [3] [4].
- **Therapeutic Index Challenge:** The neurological dose-limiting toxicities observed in clinical trials for myelofibrosis highlight a narrow therapeutic index, which ultimately halted its development for that indication [2].

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## References

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